molecular formula C27H34N4O3 B2858907 Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260931-46-1

Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2858907
CAS No.: 1260931-46-1
M. Wt: 462.594
InChI Key: FJZIOEDEVDSTIS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C27H34N4O3 and its molecular weight is 462.594. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has explored the synthesis and decyclization of related compounds, focusing on generating novel derivatives with potential biological activities. For instance, studies have demonstrated the synthesis of novel compounds through reactions involving secondary amines and piperazine derivatives, highlighting the importance of these chemical transformations in creating new molecules for further evaluation (Anastasia Vasileva et al., 2018).

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-4-20-8-10-21(11-9-20)25-24(26(32)34-5-2)23(28-27(33)29-25)18-30-14-16-31(17-15-30)22-12-6-19(3)7-13-22/h6-13,25H,4-5,14-18H2,1-3H3,(H2,28,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZIOEDEVDSTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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